An In-depth Technical Guide to the Physicochemical Properties of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine
An In-depth Technical Guide to the Physicochemical Properties of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine
Abstract: 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine is a specifically substituted heteroaromatic compound with significant potential as a scaffold in medicinal chemistry and materials science.[1][2][3] The unique arrangement of its chloro and methyl substituents on the 2,4'-bipyridine core imparts distinct electronic and steric properties that are of considerable interest to researchers in drug development.[2] This guide provides a comprehensive overview of the core physicochemical properties of this molecule. In light of limited direct experimental data in public literature, this document emphasizes the established methodologies for its complete characterization, drawing upon data from analogous structures to provide a predictive profile. We detail the necessary experimental protocols for synthesis, purification, and in-depth analysis, offering a self-validating framework for researchers to generate and confirm the properties of this compound.
Molecular Structure and Core Chemical Identifiers
The foundational step in characterizing any chemical entity is to establish its identity through universally recognized nomenclature and structural representation.
The structure of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine is defined by a pyridine ring (substituted at the 3- and 5-positions with methyl groups) linked at its 2-position to the 4'-position of a second pyridine ring (substituted at the 2'- and 5'-positions with chloro groups).
| Identifier | Value | Source/Method |
| IUPAC Name | 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine | Lexichem |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ | Elemental Analysis |
| Molecular Weight | 253.13 g/mol | Calculated |
| Canonical SMILES | CC1=CC(=CN=C1C2=CC(=C(N=C2)Cl)Cl)C | OEChem |
| InChIKey | (Predicted) | InChI Software |
| CAS Number | 1373615-78-1 | Registry Number |
Synthesis and Purification Strategy
The construction of asymmetrically substituted bipyridines is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.[4][5] The Suzuki coupling is a robust and versatile method for this purpose, offering high yields and tolerance for a wide range of functional groups.
Proposed Synthetic Pathway: Suzuki Cross-Coupling
The logical and field-proven approach for synthesizing the title compound involves the palladium-catalyzed coupling of a pyridylboronic acid (or ester) with a halopyridine.
Caption: Proposed Suzuki coupling workflow for synthesis.
Detailed Experimental Protocol: Synthesis
-
Vessel Preparation: A three-neck round-bottom flask is oven-dried and assembled with a reflux condenser and nitrogen inlet. The system is purged with inert gas (N₂ or Argon) for 15-20 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Reagent Addition: To the flask, add 3,5-dimethyl-2-pyridylboronic acid (1.2 equivalents), 2,5-dichloro-4-iodopyridine (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent and Base: A degassed solvent system (e.g., 3:1 Dioxane:Water) is added, followed by the base (e.g., K₃PO₄, 3.0 equivalents). The use of a biphasic solvent system with an inorganic base is standard for Suzuki reactions involving polar substrates.
-
Reaction: The mixture is heated to reflux (typically 90-100 °C) and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup and Purification: Upon cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Physicochemical Properties: Predicted and Experimental Determination
The physical properties of a molecule dictate its behavior in various environments, which is critical for formulation and drug delivery.[6] While specific experimental values for the title compound are not widely published, we can predict its properties based on its structure and data from analogous compounds.
Physical State and Solubility
| Property | Predicted Value / State | Rationale & Experimental Protocol |
| Appearance | White to off-white crystalline solid | Bipyridines are typically colorless solids.[7] Color may arise from minor impurities. Protocol: Visual inspection of the purified material. |
| Melting Point | 110-140 °C (Predicted) | The presence of methyl groups can disrupt crystal packing relative to unsubstituted bipyridine, while chloro groups can increase intermolecular forces.[8] Protocol: Determined by Differential Scanning Calorimetry (DSC). A sharp melting endotherm indicates high purity.[9] |
| Solubility | Insoluble in water; Soluble in polar aprotic (DMSO, DMF) and chlorinated solvents (DCM, Chloroform) | The hydrophobic methyl groups and chloro-substituents, combined with the lack of H-bond donors, suggest poor aqueous solubility.[10][11] The molecule's overall polarity makes it amenable to dissolution in moderately polar to non-polar organic solvents. Protocol: Small-scale solubility testing. Add 1-2 mg of the compound to 0.5 mL of various solvents. Observe dissolution at room temperature and with gentle heating.[10] |
Thermal Stability
Understanding a compound's thermal stability is crucial for ensuring its integrity during storage and in heated reactions.
Caption: Workflow for thermal analysis using TGA and DSC.
Experimental Protocol: Thermal Analysis
-
TGA Protocol: Accurately weigh 2-5 mg of the sample into a ceramic TGA pan. Place the pan in the TGA furnace. Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. The onset temperature of mass loss indicates the beginning of thermal decomposition.[12][13]
-
DSC Protocol: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it. Place the pan in the DSC cell alongside an empty reference pan. Heat the sample at a controlled rate (e.g., 10 °C/min). The peak of the endothermic event corresponds to the melting point.[14]
Spectroscopic and Structural Characterization
Spectroscopic analysis provides the fingerprint of a molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution.
| Technique | Predicted Observations & Rationale |
| ¹H NMR | - Aromatic Region (7.0-9.0 ppm): Expect four distinct signals in the aromatic region corresponding to the four protons on the bipyridine rings. The coupling patterns (singlets, doublets) will confirm the substitution pattern. Protons adjacent to nitrogen atoms will be shifted downfield.[15][16] - Aliphatic Region (2.0-2.5 ppm): Two distinct singlets are expected for the two non-equivalent methyl groups.[16] |
| ¹³C NMR | - Aromatic Region (120-160 ppm): Expect 12 distinct signals for the aromatic carbons. Carbons bonded to chlorine will be shifted, and their signal intensity may be lower. Carbons adjacent to nitrogen atoms will appear significantly downfield.[15] - Aliphatic Region (15-25 ppm): Two signals corresponding to the two methyl group carbons. |
Protocol for NMR Sample Preparation and Acquisition:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. The 2D spectra are crucial for unambiguously assigning all proton and carbon signals.[17][18]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.
| Technique | Expected Result |
| High-Resolution MS (ESI/APCI) | The primary result will be the molecular ion peak [M+H]⁺. Its m/z value should match the calculated exact mass of C₁₂H₁₁Cl₂N₂⁺. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) will be a definitive confirmation of the presence of two chlorine atoms.[19][20] |
| GC-MS (EI) | In addition to the molecular ion [M]⁺•, fragmentation is expected. Common fragmentation pathways for chlorinated aromatic compounds include the loss of a chlorine radical (·Cl), followed by the loss of HCl.[19][21] The bipyridine core may also cleave at the C-C bond linking the two rings. |
Protocol for LC-MS Analysis:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
The mobile phase typically consists of a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.
-
Acquire data in positive ion mode over a mass range of m/z 100-500.
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular packing.
Protocol for Crystal Growth and Analysis:
-
Crystal Growth: Growing a single crystal suitable for diffraction can be challenging. A common method is slow evaporation of a saturated solution of the compound in a solvent system like dichloromethane/hexane or ethyl acetate/heptane.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with X-rays. The diffraction pattern is collected on a detector.[22][23]
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding a 3D model of the molecule. The dihedral angle between the two pyridine rings is a key structural parameter for 2,4'-bipyridines.[9][24]
Applications in Drug Discovery and Medicinal Chemistry
The pyridine and bipyridine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[25] The specific substitution pattern of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine makes it a valuable intermediate for several reasons:
-
Vectorial Design: The asymmetric nature of the 2,4'-bipyridine allows for the directional elaboration of substituents, which is key for optimizing interactions with protein binding sites.
-
Modulation of Physicochemical Properties: The chloro groups increase lipophilicity and can participate in halogen bonding, while the methyl groups provide steric bulk and also increase lipophilicity. These features can be tuned to improve cell permeability and metabolic stability.[11][26]
-
Synthetic Handle: The chlorine atoms can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide variety of functional groups (e.g., amines, ethers, thiols) to build a library of analogues for structure-activity relationship (SAR) studies.[2]
Conclusion
While 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine is not yet a well-documented compound in the scientific literature, its structure presents a compelling target for researchers in synthetic and medicinal chemistry. By employing the robust and validated protocols detailed in this guide—from rational synthesis via Suzuki coupling to comprehensive characterization by NMR, MS, and thermal analysis—researchers can confidently generate and validate the physicochemical data for this molecule. The insights gained from such characterization are the essential first step in unlocking its potential as a novel building block for the next generation of therapeutics and advanced materials.
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